![molecular formula C24H22N2O3S B2399922 2-(4-benzoylbenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 892977-62-7](/img/structure/B2399922.png)
2-(4-benzoylbenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Synthesis Analysis
The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . They produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiophene was discovered as a contaminant in benzene . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C .Scientific Research Applications
Heterocyclic Synthesis and Chemical Properties
Synthesis and Reactivity : The compound has been a subject in studies focused on the synthesis of heterocyclic compounds. For example, benzo[b]thiophen-2-yl-hydrazonoesters were synthesized by coupling of 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with ethyl cyanoacetate or ethyl acetoacetate, demonstrating the compound's utility as a precursor for pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004).
Structural Characterization and Supramolecular Aggregation : Studies have also delved into the structural characterization of closely related compounds, highlighting their molecular conformations and modes of supramolecular aggregation, which are critical for understanding their chemical behavior and potential applications (Sagar et al., 2018).
Potential Biological Activities
Pharmacological Activities : A series of thiophene derivatives synthesized from a similar core structure showed significant antiarrhythmic, serotonin antagonist, and antianxiety activities, highlighting the potential of these compounds in medicinal chemistry (Amr et al., 2010).
Antimicrobial and Anti-inflammatory Properties : Compounds derived from tetrahydrobenzo[b]thiophene carboxamides have been evaluated for their antimicrobial and anti-inflammatory properties, suggesting their usefulness in developing new therapeutic agents (Radwan et al., 2009).
Synthetic Methodologies and Applications
- Novel Synthetic Routes : Research has demonstrated novel synthetic routes using these compounds as starting materials for the production of diverse and complex heterocyclic structures, which are of interest in the development of new pharmaceuticals and materials (Vasylyev et al., 1999).
Mechanism of Action
Target of Action
It’s worth noting that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activities . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a range of effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
It is known that thiophene derivatives can influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Given the broad range of biological activities exhibited by thiophene derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular level .
Future Directions
As the world’s population is increasing at an alarming rate, health problems have also become a very serious clinical problem . Therefore, it is an urgent requirement for scientists to design and discover new drug molecules which possibly offers some of the greatest hopes for success in present and future epoch .
properties
IUPAC Name |
2-[(4-benzoylbenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-25-23(29)20-18-9-5-6-10-19(18)30-24(20)26-22(28)17-13-11-16(12-14-17)21(27)15-7-3-2-4-8-15/h2-4,7-8,11-14H,5-6,9-10H2,1H3,(H,25,29)(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOCIIHLTBJODP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzoylbenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide |
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